Technical Profile: 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Technical Profile: 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
This guide provides an in-depth technical analysis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine , a fused heterocyclic scaffold critical in medicinal chemistry for its resemblance to purine bases.[1]
[1]
Executive Summary
The [1,2,4]triazolo[1,5-a]pyrimidine system is a privileged scaffold in drug discovery, serving as a bioisostere for purines.[1] The 5-methyl-2-amine derivative is particularly valuable as a versatile intermediate.[1] The exocyclic amine at position 2 allows for facile derivatization (e.g., amide coupling, Schiff base formation), while the 5-methyl group provides metabolic stability and steric bulk that can influence binding affinity in kinase pockets or adenosine receptors.
This guide details the physicochemical profile, regioselective synthesis, and reactivity of this core, addressing the critical challenge of distinguishing between the 5-methyl and 7-methyl isomers during synthesis.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound consists of a pyrimidine ring fused to a 1,2,4-triazole ring, with a bridgehead nitrogen at position 4.
| Property | Data |
| IUPAC Name | 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
| Common Name | 2-Amino-5-methyl-triazolopyrimidine |
| CAS Number | Note: CAS 33376-96-4 refers to the 7-amino isomer.[1][2] The 2-amino-5-methyl isomer is often synthesized in situ or referenced as a substructure in patents (e.g., US Patent 2018/0251466).[1] |
| Molecular Formula | C₆H₇N₅ |
| Molecular Weight | 149.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >230 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water |
| pKa (Calc) | ~2.5 (Pyridine-like nitrogen), ~10.5 (Amine) |
| H-Bond Donors | 1 (Primary amine) |
| H-Bond Acceptors | 3 (Ring nitrogens) |
Structural Features[1][2][9][10]
-
Aromaticity: The 10π-electron system is fully aromatic, contributing to high thermal stability.
-
Tautomerism: While the amino form is dominant, amino-imino tautomerism is possible, particularly in protic solvents.
-
Isomerism: Care must be taken to distinguish it from the [1,2,4]triazolo[4,3-a ]pyrimidine isomer, which is kinetically favored but thermodynamically unstable, rearranging to the [1,5-a] system (Dimroth Rearrangement).[1]
Synthetic Pathways & Regiochemistry[1]
The primary challenge in synthesizing 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is regiocontrol .[1] The condensation of 3,5-diamino-1,2,4-triazole with unsymmetrical 1,3-dicarbonyls can yield either the 5-methyl or 7-methyl isomer.[1]
Core Synthesis: Cyclocondensation
To selectively target the 5-methyl isomer, the reaction typically employs 3,5-diamino-1,2,4-triazole and 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).[1]
-
Mechanism: The exocyclic amine of the triazole attacks the ketone carbonyl (more electrophilic than the acetal/aldehyde equivalent under acidic conditions), followed by ring closure at N1.
-
Regioselectivity:
Visualization: Synthesis & Isomerization
The following diagram illustrates the synthesis and the critical Dimroth rearrangement.
Figure 1: Synthetic pathway showing the condensation of 3,5-diamino-1,2,4-triazole and the thermodynamic rearrangement to the [1,5-a] system.
Experimental Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine via condensation.
Reagents:
-
3,5-Diamino-1,2,4-triazole (1.0 eq)[1]
-
4,4-Dimethoxy-2-butanone (1.1 eq)[1]
-
Piperidine (Catalytic amount)[1]
Procedure:
-
Dissolution: Dissolve 3,5-diamino-1,2,4-triazole (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Addition: Add 4,4-dimethoxy-2-butanone (11 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (118 °C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]
-
Note: The high temperature promotes the Dimroth rearrangement, ensuring the final product is the stable [1,5-a] isomer rather than the [4,3-a] kinetic product.
-
-
Workup: Cool the reaction mixture to room temperature. A precipitate may form.[4]
-
Isolation: Pour the mixture into ice-cold water (50 mL). Neutralize with saturated NaHCO₃ solution to pH ~7-8.
-
Purification: Filter the resulting solid. Recrystallize from Ethanol/Water or DMF to obtain the pure 5-methyl isomer.[1]
Validation (NMR Expectations):
-
¹H NMR (DMSO-d₆):
- 2.45 ppm (s, 3H, CH₃ at C5).
- 6.20 ppm (s, 2H, NH₂, exchangeable with D₂O).
- 6.80 ppm (d, 1H, H6 of pyrimidine).
- 8.50 ppm (d, 1H, H7 of pyrimidine).
-
Diagnostic: The coupling constant
(~4-5 Hz) confirms the pyrimidine ring closure.[1]
Biological Applications & Reactivity[1][2][3]
Medicinal Chemistry Targets
The 5-methyl-2-amine scaffold is a frequent starting point for:
-
Cyclin-Dependent Kinase (CDK) Inhibitors: The 2-amine mimics the N9-position of purines, forming critical hydrogen bonds with the hinge region of kinases.[1]
-
Adenosine Receptor Antagonists: Specifically A2A receptor antagonists for Parkinson's disease research.
-
Antimicrobial Agents: Schiff bases derived from the 2-amine show activity against S. aureus and E. coli.
Reactivity Profile
-
Electrophilic Aromatic Substitution: The C6 position is nucleophilic and can undergo halogenation (e.g., with NBS) to introduce handles for Suzuki couplings.
-
Acylation/Alkylation: The exocyclic 2-amine is the most reactive nucleophile, readily reacting with acid chlorides or aldehydes.
-
Ring Opening: Under strongly basic aqueous conditions (e.g., 20% NaOH, boil), the pyrimidine ring can degrade, or the system can rearrange.
References
-
Regioselective Synthesis: Fizer, M., & Slivka, M. (2016). Synthesis of [1,2,4]triazolo[1,5-a]pyrimidine (microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157.[1] Link
-
Dimroth Rearrangement: Brown, D. J., & Nagamatsu, T. (1978). Isomeric [1,2,4]triazolo[4,3-a]- and [1,5-a]pyrimidines.[1] Australian Journal of Chemistry, 31(11), 2505-2515.[1] Link
-
Medicinal Applications: Singla, P., et al. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry, 88, 102919. Link[1]
-
Crystal Structure Data: Cambridge Crystallographic Data Centre (CCDC).[1] Search for core scaffold "triazolo[1,5-a]pyrimidine".[1][5] Link
Sources
- 1. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
